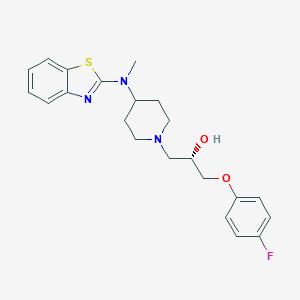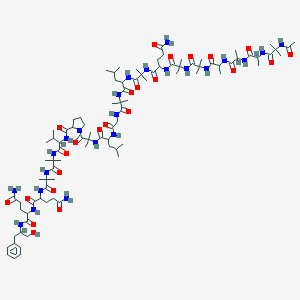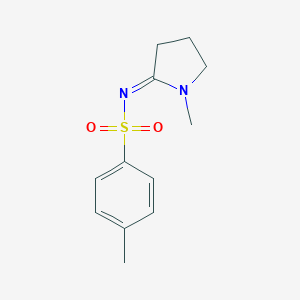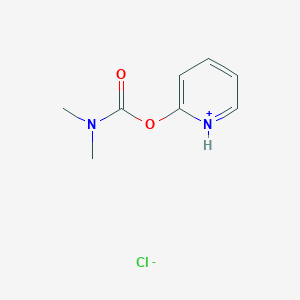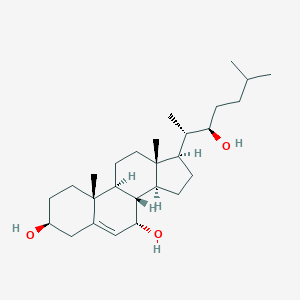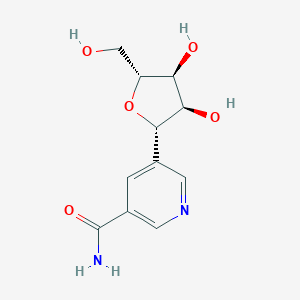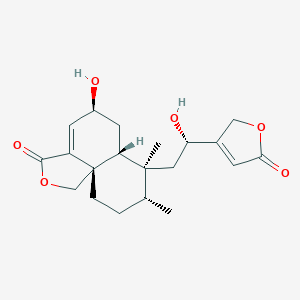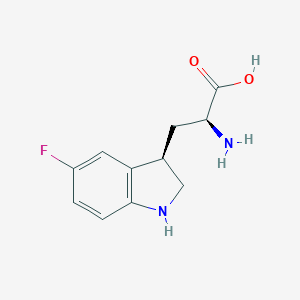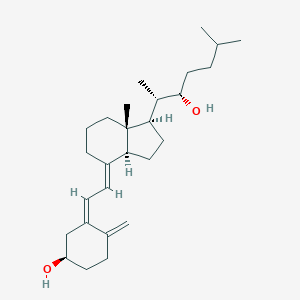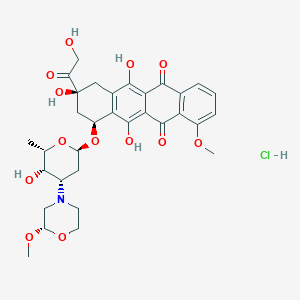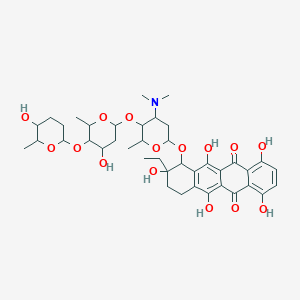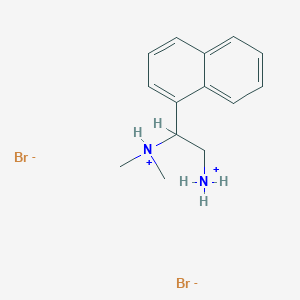
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneethylamine, beta-dimethylamino-, dihydrobromide is a chemical compound that has gained significant attention from the scientific community due to its various applications in scientific research. This compound is commonly referred to as NED or NEDA, and it is synthesized using a specific method that is both efficient and reliable. NEDA has been extensively studied, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been well-documented. In
科学研究应用
NEDA has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe for the detection of monoamine transporters, such as the dopamine transporter. NEDA has also been used to study the role of monoamine transporters in various neurological disorders, including Parkinson's disease, depression, and addiction.
作用机制
NEDA acts as a competitive inhibitor of monoamine transporters, particularly the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have various physiological effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
NEDA has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase dopamine levels in the striatum, leading to increased locomotor activity and reward-seeking behavior. NEDA has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, leading to improved cognitive function.
实验室实验的优点和局限性
NEDA has several advantages for lab experiments, including its high selectivity for monoamine transporters and its ability to act as a fluorescent probe for these transporters. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
未来方向
There are several future directions for the study of NEDA. One area of research is the development of new fluorescent probes for monoamine transporters that are more selective and less toxic than NEDA. Another area of research is the study of the role of monoamine transporters in various neurological disorders, including addiction and depression. Additionally, the development of new drugs that target monoamine transporters could have significant therapeutic potential for these disorders.
合成方法
NEDA is synthesized using a two-step process that involves the reaction of 1-naphthaleneethanamine with dimethylamine in the presence of a reducing agent, followed by the addition of hydrobromic acid to form the dihydrobromide salt. This method has been found to be highly efficient, with a yield of up to 90%.
属性
CAS 编号 |
101931-21-9 |
|---|---|
分子式 |
C14H20Br2N2 |
分子量 |
376.13 g/mol |
IUPAC 名称 |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
InChI 键 |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
规范 SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
同义词 |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



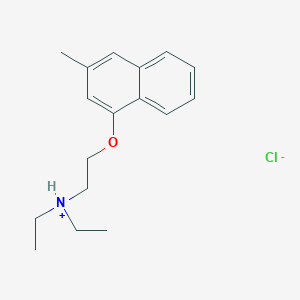

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
